molecular formula C8H6IN B1315100 4-Iodo-3-methylbenzonitrile CAS No. 42872-85-5

4-Iodo-3-methylbenzonitrile

Cat. No. B1315100
CAS RN: 42872-85-5
M. Wt: 243.04 g/mol
InChI Key: HLTCSOXVOUXEJH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Iodo-3-methylbenzonitrile is C8H6IN . It has a molecular weight of 243.04 . The structure consists of a benzonitrile core with an iodine atom attached at the 4-position and a methyl group at the 3-position .

Scientific Research Applications

Spectroscopic Investigations and Electronic Structure

  • 4-Iodo-3-methylbenzonitrile has been subject to experimental and theoretical spectroscopic investigations. Studies have focused on its electronic structure, vibrational properties, and other characteristics using Density Functional Theory (DFT). These investigations have implications for understanding the molecular geometry and vibrational frequencies of such compounds in their ground state, contributing to a broader understanding of organic nitriles (Shajikumar & Raman, 2018).

Synthesis and Chemical Reactions

  • Research has been conducted on methods for synthesizing derivatives of this compound. For example, a study on the synthesis of 4-hydroxy-3-iodo-5-nitrobenzonitrile, used as a fasciolicide, shows the potential for high yield and low-cost production. Such research is significant for the development of chemicals in various applications, including pharmaceuticals and agriculture (Zhao Hai-shuang, 2003).

Thermochemical Studies

  • Thermochemical studies of methylbenzonitriles, including this compound, reveal insights into their gas-phase enthalpies of formation and vaporization enthalpies. Such research is crucial for understanding the thermochemical properties of these compounds, which can have implications in various fields including materials science and chemical engineering (Zaitseva et al., 2015).

Halogen Bonding and Pressure Effects

  • Studies on the effect of pressure on halogen bonding in 4-Iodobenzonitrile highlight how structural changes under pressure can influence intermolecular interactions. This research provides valuable insights into the physical properties of halogenated compounds under different environmental conditions, which is important in material sciences and crystallography (Giordano et al., 2019).

Safety and Hazards

The safety data sheet for 4-Iodo-3-methylbenzonitrile indicates that it is for research use only and not for medicinal, household, or other use . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

4-iodo-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTCSOXVOUXEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40502472
Record name 4-Iodo-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42872-85-5
Record name 4-Iodo-3-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42872-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40502472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-3-methylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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